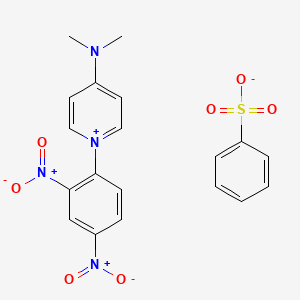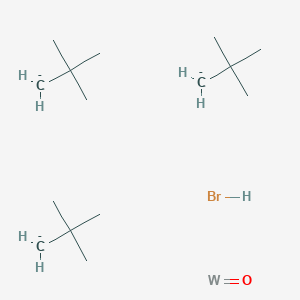
Piperidine, 1-(hydroxyphenylacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(hydroxyphenylacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(hydroxyphenylacetyl)-piperidine is characterized by the presence of a hydroxyphenylacetyl group attached to the nitrogen atom of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxyphenylacetyl)-piperidine can be achieved through several synthetic routes. One common method involves the acylation of piperidine with hydroxyphenylacetic acid or its derivatives. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group, facilitating its reaction with the amine group of piperidine.
Another approach involves the use of hydroxyphenylacetyl chloride as the acylating agent. This method requires the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1-(hydroxyphenylacetyl)-piperidine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.
化学反应分析
Types of Reactions
1-(hydroxyphenylacetyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the hydroxyphenylacetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
1-(hydroxyphenylacetyl)-piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials science for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 1-(hydroxyphenylacetyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylacetyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, used as a precursor in the synthesis of numerous compounds.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness
1-(hydroxyphenylacetyl)-piperidine is unique due to the presence of the hydroxyphenylacetyl group, which imparts specific chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in drug design and synthesis.
属性
CAS 编号 |
102423-80-3 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-hydroxy-2-phenyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2 |
InChI 键 |
VBZMYBKKVZQZPT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
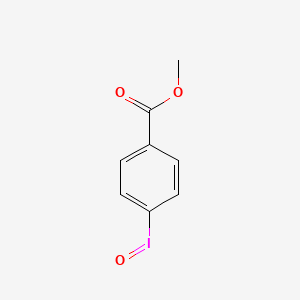

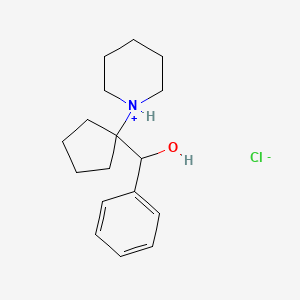

![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
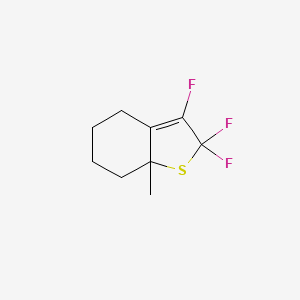


![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
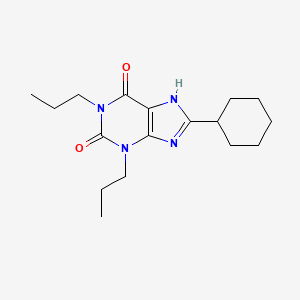
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
